molecular formula C5H4ClFN2 B3024493 2-Chloro-5-fluoropyridin-4-amine CAS No. 89510-90-7

2-Chloro-5-fluoropyridin-4-amine

Cat. No.: B3024493
CAS No.: 89510-90-7
M. Wt: 146.55 g/mol
InChI Key: PANPPUXFOOUHIF-UHFFFAOYSA-N
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Description

Contextualization of 2-Chloro-5-fluoropyridin-4-amine within Fluorinated Pyridine (B92270) Chemistry

Within the broad family of halogenated pyridines, fluorinated derivatives hold a special significance. The introduction of fluorine can lead to enhanced metabolic stability and increased binding affinity, making these compounds highly sought after in drug discovery. wikipedia.org this compound is a prime example of a multi-halogenated pyridine that serves as a versatile intermediate in organic synthesis.

The pyridine ring, a key structural motif in numerous biologically active compounds, can be challenging to functionalize selectively. chemeurope.comuni-muenster.de The presence of both a chloro and a fluoro substituent, along with an amine group, provides multiple reaction sites for further chemical transformations. This strategic placement of functional groups allows chemists to build complex molecules with a high degree of control. Fluorinated pyridines are crucial in the development of new pharmaceuticals and agrochemicals, with the precise location of the fluorine atom often playing a critical role in the molecule's efficacy. chemeurope.comuni-muenster.de

Below are the key physicochemical properties of this compound:

PropertyValue
CAS Number 89510-90-7
Molecular Formula C₅H₄ClFN₂
Melting Point 110-111°C
Boiling Point 237°C at 760 mmHg
Flash Point 115.3°C
Purity 98%
Physical Form Solid

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Foundational Principles of Halogenation in Heterocyclic Systems for Research Applications

The introduction of halogen atoms onto heterocyclic rings like pyridine is a fundamental process in organic synthesis, governed by the principles of electrophilic aromatic substitution. wikipedia.orglibretexts.org However, the pyridine ring's electron-deficient nature makes it less reactive towards electrophiles compared to benzene (B151609). libretexts.org This necessitates the use of catalysts or harsher reaction conditions to facilitate halogenation. wikipedia.orglibretexts.org

The halogenation of aromatic compounds typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen-halogen bond and generate a more potent electrophile. libretexts.org For pyridine, electrophilic attack is further complicated by the fact that the ring nitrogen can be protonated or coordinate with the Lewis acid, which deactivates the ring towards substitution. libretexts.org When substitution does occur, it generally favors the 3-position. libretexts.org

To overcome these challenges, a variety of synthetic strategies have been developed. These include:

Direct Halogenation under Forcing Conditions: Using high temperatures and strong acid catalysts to drive the reaction. nih.gov

Halogenation of Pyridine-N-oxide: The N-oxide derivative is more activated towards electrophilic substitution, allowing for milder reaction conditions. The oxide can then be removed in a subsequent step. dissertationtopic.net

Metalation-Halogenation Sequences: These involve the use of strong bases to deprotonate the pyridine ring, followed by quenching with an electrophilic halogen source. nih.gov

The development of new and more selective halogenation methods remains an active area of research, as the ability to precisely install halogen atoms onto heterocyclic scaffolds is crucial for the advancement of chemical and pharmaceutical sciences. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPPUXFOOUHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624365
Record name 2-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89510-90-7
Record name 2-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 5 Fluoropyridin 4 Amine and Its Derivatives

Strategic Retrosynthetic Analysis and Targeted Synthesis Approaches

The synthesis of 2-Chloro-5-fluoropyridin-4-amine can be approached through several strategic disconnections, primarily revolving around the introduction of the halogen and amine functionalities onto the pyridine (B92270) core. Key strategies include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and multi-step sequences from functionalized precursors.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of substituted pyridines. acs.org In the context of this compound, SNAr reactions can be employed to introduce the amine group or to further functionalize the molecule. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

SNAr reactions on 2- or 4-halopyridines are a site-specific method for creating substituted pyridines. acs.org The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. This makes a fluorine atom a good leaving group in the presence of a suitable nucleophile. However, studies have shown that under forcing conditions, various halogens can be substituted. acs.org The development of milder reaction conditions is crucial to tolerate the functional groups often found in complex molecules relevant to medicinal chemistry. acs.org

For instance, the amination of a dihalopyridine precursor can be a key step. The reaction of a 2,4-dihalopyridine with an amine nucleophile can proceed via an SNAr mechanism. The regioselectivity of this reaction is influenced by the nature of the halogens and the reaction conditions.

A general representation of an SNAr reaction on a dihalopyridine is shown below:

Generated code

The presence of both chloro and fluoro groups on the pyridine ring of this compound offers opportunities for selective SNAr reactions, where one halogen can be displaced in the presence of the other under carefully controlled conditions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups onto the pyridine scaffold. While direct information on metal-catalyzed coupling with this compound is limited in the provided search results, the principles can be inferred from related systems.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are commonly used to functionalize halopyridines. For example, a palladium-catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has been shown to proceed smoothly to give the corresponding 5-aryl-4-fluoropyrazoles in good yields. nih.gov This demonstrates the utility of palladium catalysis in functionalizing fluoro-substituted heterocycles.

The chloro group at the 2-position of this compound can potentially serve as a handle for various cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Table 1: Potential Metal-Catalyzed Coupling Reactions for Functionalization

Reaction Type Reactant 1 Reactant 2 Catalyst/Ligand System (Example) Potential Product
Suzuki CouplingThis compoundArylboronic acidPd(PPh₃)₄2-Aryl-5-fluoropyridin-4-amine
Buchwald-Hartwig AminationThis compoundAminePd₂(dba)₃ / BINAP2-(Substituted amino)-5-fluoropyridin-4-amine
Sonogashira CouplingThis compoundTerminal alkynePd(PPh₃)₂Cl₂ / CuI2-Alkynyl-5-fluoropyridin-4-amine

This table represents potential applications of common cross-coupling reactions and is for illustrative purposes.

A common and effective strategy for synthesizing highly substituted pyridines like this compound involves a multi-step sequence starting from simpler, more readily available precursors. Aminonitropyridines are particularly useful starting materials.

One documented approach for a related compound, 2-chloro-5-nitropyridine (B43025), starts with 2-aminopyridine (B139424). dissertationtopic.net This undergoes nitration to yield 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine. dissertationtopic.net Finally, chlorination with a reagent like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) affords the desired 2-chloro-5-nitropyridine. dissertationtopic.net A similar pathway could be envisioned for the synthesis of this compound, where a fluorine atom is introduced at an appropriate stage, and the nitro group is subsequently reduced to an amine.

A novel synthesis for the related 2-amino-5-fluoropyridine (B1271945) has been proposed starting from 2-aminopyridine. researchgate.net This route involves a sequence of nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and finally, hydrolysis of the acetyl group. researchgate.net This multi-step approach allows for the precise installation of the required functional groups.

Another synthetic route for a related compound, 2-chloro-4-aminopyridine, involves a six-step process starting from 2-acetamidopyridine. google.com The sequence includes N-oxidation, nitration, reduction of the nitro group, and chlorination to furnish the final product. google.com

Regioselective Functionalization Techniques of Pyridine Scaffolds

The regioselectivity of reactions on the pyridine ring is governed by the electronic properties of the ring nitrogen and the existing substituents. The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution (which typically occurs at the 3- and 5-positions) and activating it towards nucleophilic substitution (at the 2-, 4-, and 6-positions).

In the case of precursors to this compound, the directing effects of the substituents are crucial. For example, in the nitration of 2-aminopyridine, the nitro group is directed to the 5-position. The regioselectivity of SNAr reactions is also a key consideration. In a molecule with multiple halogen substituents, the position of nucleophilic attack can often be controlled by the nature of the leaving group and the reaction conditions. acs.org Generally, fluorine is a better leaving group than chlorine in SNAr reactions, which can be exploited for regioselective functionalization.

Computational studies can also be employed to predict the most likely sites of reaction. For instance, calculations of the reaction coordinates for SNAr on 2,4-dichloropyrimidine (B19661) with the anion of benzyl (B1604629) alcohol have shown a preference for attack at the C4 position. rsc.org

Novel Synthetic Routes for Related Fluorinated Chloropyridinamines

Research into the synthesis of fluorinated heterocycles is an active area, with new methods continually being developed. One novel approach involves the synthesis of fluorinated pyrimidines from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions. nih.gov This method has a broad substrate scope and generally provides excellent yields. nih.gov While this specific example leads to pyrimidines, the use of fluorinated building blocks is a key strategy that could be adapted for the synthesis of fluorinated pyridines.

Another innovative strategy is the late-stage functionalization of complex molecules through C-H fluorination followed by nucleophilic aromatic substitution. acs.org This approach allows for the introduction of fluorine at a late stage in a synthetic sequence, which can be advantageous for creating diverse libraries of compounds.

Process Chemistry and Optimization Studies for Enhanced Synthesis

For the large-scale and cost-effective production of this compound, process chemistry and optimization studies are essential. These studies aim to improve reaction yields, minimize waste, and ensure the safety and robustness of the synthetic process.

Key parameters that are often optimized include:

Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to maximize product formation and minimize side reactions.

Reagents and Catalysts: The choice and loading of reagents and catalysts are optimized to be both efficient and economical.

Solvent Selection: Solvents are chosen based on their ability to dissolve reactants, facilitate the reaction, and allow for easy product isolation. The use of greener solvents is also a growing consideration.

Work-up and Purification: Procedures for quenching the reaction, extracting the product, and purifying it (e.g., by crystallization or chromatography) are refined to maximize purity and yield.

Mechanistic Investigations and Reactivity Studies of 2 Chloro 5 Fluoropyridin 4 Amine

Analysis of Nucleophilic Reactivity at Halogenated Centers

The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions which bear the largest partial positive charges. In 2-Chloro-5-fluoropyridin-4-amine, the presence of an electron-donating amino group at the 4-position and halogens at the 2- and 5-positions significantly modulates this reactivity.

The primary site for nucleophilic attack is the carbon atom at the 2-position, which is activated by both the ring nitrogen and the chloro substituent. The chlorine atom at this position is the most likely leaving group in an SNAr reaction. The reaction proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

In contrast, the fluorine atom at the 5-position is not located at an electronically activated site (ortho or para to the ring nitrogen) and is therefore significantly less reactive towards nucleophilic displacement. While fluorine is highly electronegative, its position on the ring does not favor the stabilization of the negative charge in the Meisenheimer intermediate that would be formed upon nucleophilic attack at C-5.

Studies on related halopyridines have shown that the reactivity of a 2-halo substituent is markedly higher than that of a 3- or 5-halo substituent. Furthermore, the rate of SNAr reactions on fluoroheteroarenes can be significantly faster than on their chloro-analogues due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. nist.govacs.org However, in this compound, the chlorine is at the more activated C-2 position, making it the preferential site of substitution.

Table 1: Comparison of Factors Influencing Nucleophilic Attack at Halogenated Centers
PositionHalogenElectronic ActivationLeaving Group AbilityPredicted Reactivity
C-2ChlorineHigh (para to amino, ortho to nitrogen)GoodHigh
C-5FluorineLow (meta to nitrogen)ModerateLow

Electrophilic Reactivity of the Pyridine Nucleus

Electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.gov This deactivation is exacerbated in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a strong positive charge.

However, the 4-amino group in this compound is a powerful activating group, directing electrophiles to the ortho positions (C-3 and C-5). This creates a conflict with the inherent deactivation of the pyridine ring. The C-5 position is already substituted with fluorine. The C-3 position, while activated by the amino group, is adjacent to the electron-withdrawing chloro-substituent.

Therefore, electrophilic substitution on the pyridine nucleus of this compound is expected to be difficult and require forcing conditions. If a reaction were to occur, the most likely position for attack would be the C-3 position, though no specific examples are prominently documented in the literature. Studies on the nitration of 2-aminopyridine (B139424) show that reaction can occur on the ring, but often the exocyclic amino group reacts first to form a nitraminopyridine, which may then rearrange. sapub.org

Reactivity of the Amino Group and Derivatization Pathways

The exocyclic amino group at the 4-position is a key site of reactivity, possessing both basic and nucleophilic character. It can readily undergo a variety of derivatization reactions common to arylamines.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, it is a potential pathway for derivatization.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups, although the stability of pyridyl diazonium salts can be an issue.

Coupling Reactions: The amino group can participate in coupling reactions to form new C-N bonds. For instance, syntheses of pharmacologically active molecules have utilized the coupling of 2-amino-5-fluoropyridine (B1271945) with other molecules to form amide bonds. nih.govresearchgate.net

Table 2: Potential Derivatization Reactions of the Amino Group
Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-(2-chloro-5-fluoro-4-pyridinyl)acetamide
SulfonylationTosyl ChlorideN-(2-chloro-5-fluoro-4-pyridinyl)-4-methylbenzenesulfonamide
Buchwald-HartwigAryl Halide, Pd catalystN-Aryl-2-chloro-5-fluoropyridin-4-amine
DiazotizationNaNO₂, HCl2-Chloro-5-fluoropyridin-4-diazonium chloride

Chemo- and Regioselectivity in Complex Chemical Reactions

Chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring system a reaction occurs) are critical considerations in the chemistry of multifunctional molecules like this compound.

In reactions involving nucleophiles, the C-2 chloro group is the most probable site of attack, demonstrating high regioselectivity for SNAr reactions. This is a well-established pattern for 2-halopyridines.

In reactions with electrophiles, the situation is more complex. There are three potential sites of electrophilic attack: the ring nitrogen, the exocyclic amino nitrogen, and the C-3 carbon of the ring. The outcome would be highly dependent on the nature of the electrophile and the reaction conditions. Protonation, for example, will occur preferentially at the more basic ring nitrogen.

Studies on the closely related 4-chloro-3-fluoropyridine (B1587321) have shown that regioselective functionalization can be achieved. For example, kinetic deprotonation with a strong base like LDA occurs selectively at the C-2 position, allowing for the introduction of an electrophile at that site. acs.org This highlights how reaction conditions can be tuned to control regioselectivity in complex halopyridines. Similarly, in dichloropyrimidines, the site of nucleophilic attack (C-2 vs. C-4) can be controlled by the nature of the nucleophile and other substituents on the ring. acs.orgnih.govresearchgate.net These principles are directly applicable to predicting the selective reactions of this compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative studies on the reaction kinetics and thermodynamics of this compound are not widely available. However, data from related systems provide valuable insights.

Kinetic Studies: The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the presence of catalysts. Kinetic studies on the reactions of 2-chloro-5-nitropyridine (B43025) with various anilines have shown that the reactions are not base-catalyzed and that the rate is influenced by the electronic properties of the nucleophile and the polarity of the solvent. acs.org For SNAr reactions of fluoropyridines, the reaction with an alkoxide nucleophile is reported to be hundreds of times faster than the corresponding chloropyridine, highlighting the kinetic advantage of fluorine as a leaving group in activated systems. acs.org The development of catalytic systems, for instance using an organic superbase, can accelerate even SNAr reactions on electron-neutral or electron-rich aryl fluorides, which typically proceed via a concerted mechanism. acs.org

Thermodynamic Studies: Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the position of equilibrium for a reaction. For the reduction of an imino acid to an amino acid catalyzed by a dehydrogenase using a pyridine-based cofactor (NADPH), thermodynamic parameters have been determined, showing a favorable free energy change. nih.gov While this is a biochemical example, it illustrates that reactions involving pyridine moieties can be thermodynamically favorable. The pKa values of the amino group and the ring nitrogen are crucial thermodynamic parameters that govern the compound's behavior in acid-base reactions and influence the mechanism of many of its other reactions.

Computational and Theoretical Chemistry of 2 Chloro 5 Fluoropyridin 4 Amine

Quantum Chemical Calculations: A Window into Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for predicting and understanding the behavior of molecules at the electronic level. These methods allow for the detailed examination of molecular structure and properties without the need for empirical data.

For a molecule like 2-Chloro-5-fluoropyridin-4-amine, methods such as Hartree-Fock (HF) and DFT, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly used for geometry optimization and frequency calculations. uni-muenchen.deresearchgate.net DFT methods, in particular, offer a good balance between computational cost and accuracy for many molecular systems. uni-muenchen.de

Electronic Structure Elucidation: HOMO-LUMO and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. scirp.orgresearchgate.netresearchgate.net

To illustrate the effect of substitution on the electronic properties of pyridine (B92270) derivatives, the following table presents calculated HOMO and LUMO energies and their corresponding energy gaps for quinoline (B57606) and a related substituted benzene (B151609) derivative using the B3LYP method.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83
2,4-Dinitro-1,3,5-Trihydroxybenzene-9.87-6.263.61

This table presents data for related compounds to illustrate the application of HOMO-LUMO analysis. Data for quinoline was calculated at the DFT (B3LYP)/6-31+G(d,p) level scirp.org, and data for the substituted benzene was calculated at the B3LYP/6-31G level uotechnology.edu.iq.

The distribution of the HOMO and LUMO across the molecule is also informative. In this compound, the HOMO is expected to have significant contributions from the amino group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine ring, with contributions from the electron-withdrawing halogen substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. figshare.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites prone to interaction with electrophiles. Conversely, the areas around the hydrogen atoms of the amino group and potentially the carbon atom attached to the chlorine would exhibit a positive potential, indicating them as possible sites for nucleophilic interaction. The presence of the fluorine atom also influences the electrostatic potential of the ring. Comparative studies on substituted pyridines have shown that the depth and accessibility of the minimum in the MEP near the ring nitrogen can be correlated with its susceptibility to protonation and N-oxidation. uotechnology.edu.iq

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.ar It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions provides insight into the strength of intramolecular and intermolecular interactions. wisc.edu

In this compound, significant donor-acceptor interactions would be expected between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the amino nitrogen and the π* antibonding orbitals of the pyridine ring would indicate the delocalization of the lone pair into the ring, contributing to its electron-donating character.

The following table, adapted from a study on phosphinine sulfides, illustrates the type of data obtained from an NBO analysis, showing the stabilization energies for various donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Sσ(P-C)11.6
LP(2) Sπ(P-C)37.7

This table presents data from a study on phosphinine sulfides to illustrate the output of an NBO analysis. researchgate.net The values represent the stabilization energy from the delocalization of electron density from a sulfur lone pair (donor) to phosphorus-carbon antibonding orbitals (acceptor).

Conformational Analysis and Tautomerism Studies

For molecules with flexible groups, such as the amino group in this compound, conformational analysis is important to identify the most stable spatial arrangements of the atoms. Computational methods can be used to calculate the energy of different conformers and to determine the barriers to their interconversion. nih.gov

Furthermore, aminopyridines can exist in different tautomeric forms. For this compound, the primary amine form is expected to be the most stable. However, the potential for imine tautomers exists, where a proton moves from the amino group to the ring nitrogen. Computational studies on related aminopyrimidine systems have shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net Theoretical calculations can predict the relative energies of these tautomers in both the gas phase and in solution, providing insight into the predominant form under different conditions.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is displaced by a nucleophile.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. The presence of the electron-withdrawing fluorine atom further activates the ring towards nucleophilic substitution. Computational modeling can be used to investigate the reaction pathway, for example, by locating the transition state structure and calculating the activation energy. nih.gov The mechanism for nucleophilic aromatic substitution on chloropyridines generally proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. vaia.comstackexchange.com The stability of this intermediate is a key factor in determining the reaction rate. Computational studies can provide detailed information about the geometry and electronic structure of this intermediate and the transition states leading to and from it.

Solvation Effects and Computational Simulation of Reaction Environments

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvation effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and often provides a good description of the bulk solvent effects.

Explicit solvation models, on the other hand, involve including a number of solvent molecules in the calculation. While more computationally demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for understanding the reaction mechanism in detail. For a molecule like this compound, which has hydrogen bond donors (the amino group) and acceptors (the ring nitrogen and fluorine atom), specific interactions with protic solvents would be significant. Computational simulations can model these interactions and provide a more realistic picture of the reaction environment. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy: FT-IR and FT-Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprint region of 2-Chloro-5-fluoropyridin-4-amine. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its structural motifs.

The FT-IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

FT-Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular structure, particularly for the non-polar bonds. The symmetric vibrations of the pyridine ring are expected to show strong signals in the Raman spectrum.

Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Amine)Stretching3300-3500FT-IR
C-H (Aromatic)Stretching3000-3100FT-IR, FT-Raman
C=C, C=N (Pyridine Ring)Stretching1400-1600FT-IR, FT-Raman
C-FStretching1000-1300FT-IR
C-ClStretching600-800FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region, typically between 6.0 and 8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amine group. The protons of the primary amine group would likely present as a broad singlet.

The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons will be significantly affected by the attached heteroatoms (N, Cl, F) and the amino group. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JC-F).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Expected Chemical Shift (ppm) Multiplicity
¹HAromatic CH6.0 - 8.5Doublet, Singlet
¹HNH₂Variable (broad)Singlet
¹³CPyridine Ring Carbons100 - 160Singlet, Doublet (due to C-F coupling)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the nominal mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. This technique is crucial for confirming the molecular formula of the compound. The computed exact mass for C₅H₄ClFN₂ is 146.0047 Da. nih.gov

Table 3: Mass Spectrometry Data for this compound

Technique Parameter Value
MS (EI)Molecular Ion (M⁺)m/z = 146 (for ³⁵Cl), 148 (for ³⁷Cl)
HRMSExact Mass [M+H]⁺ (Calculated)147.0120

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atom of the pyridine ring. Although a crystal structure for this compound is not publicly available, this method would be essential for a complete solid-state characterization.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-performance liquid chromatography (HPLC) is a quantitative method used to determine the purity of the compound. Several suppliers report purities of over 99% as determined by HPLC. visitoffice.com A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with UV detection.

Thin-layer chromatography (TLC) is a rapid and convenient qualitative method for monitoring the progress of reactions and for preliminary purity checks. The compound's retention factor (Rf) would depend on the solvent system used.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to verify the empirical formula and confirm the stoichiometry of the synthesized molecule. The calculated elemental composition for C₅H₄ClFN₂ serves as a benchmark against which experimental results are compared.

Table 4: Theoretical Elemental Analysis for this compound (C₅H₄ClFN₂)

Element Symbol Theoretical Percentage (%)
CarbonC40.98
HydrogenH2.75
ChlorineCl24.19
FluorineF12.96
NitrogenN19.11

Applications of 2 Chloro 5 Fluoropyridin 4 Amine As a Research Intermediate

Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 2-Chloro-5-fluoropyridin-4-amine serves as a versatile scaffold for the assembly of intricate molecules. The distinct reactivity of its functional groups—the chlorine atom is susceptible to nucleophilic substitution, the amino group can be acylated, alkylated, or used in coupling reactions, and the pyridine (B92270) ring itself can undergo various transformations—enables chemists to devise diverse synthetic pathways.

The presence of a fluorine atom is a highly desirable feature in modern chemistry, as it can significantly alter the physical, chemical, and biological properties of a molecule. This compound is an ideal starting material for creating novel fluorinated heterocyclic systems. nih.gov The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. nih.gov Synthetic chemists utilize this compound in cyclization and condensation reactions to forge new ring systems. For instance, it can be a key component in building fused-ring structures like furopyridines or thienopyridines, where the existing pyridine ring is annulated with another heterocycle. The development of efficient methods for introducing fluorinated groups onto heterocyclic derivatives is a major focus in organofluorine chemistry. nih.gov

While specific examples of this compound in single-pot, multi-component reactions (MCRs) are not extensively documented in readily available literature, its structure is well-suited for sequential, one-pot syntheses. Chemists can leverage the differential reactivity of the chloro and amino groups. A typical sequence might first involve a nucleophilic aromatic substitution (SNAr) at the C2 position by displacing the chlorine atom, followed by a reaction at the C4-amino group, such as acylation or participation in a palladium-catalyzed cross-coupling reaction. This step-wise functionalization allows for the controlled and efficient construction of highly substituted pyridine derivatives without the need to isolate each intermediate, which is a hallmark of efficient modern synthesis.

Precursor for Advanced Materials Research

The application of this compound extends into materials science, where its structural motifs are integrated into functional materials. Its ability to act as a ligand precursor is particularly notable.

The amino group and the pyridine ring nitrogen of this compound make it an excellent candidate for designing ligands for coordination chemistry. nih.gov Upon modification, it can form stable complexes with a variety of transition metals. Research has shown that related aminopyridine derivatives, such as 4-amino-2-fluoropyridine (B102257), react with copper(II) halides to produce neutral coordination complexes and salts. tandfonline.comclarku.edu For example, the reaction of 4-amino-2-fluoropyridine with copper(II) chloride yields the complex (2-F-4-AP)₂CuCl₂, which exhibits a distorted square planar geometry. tandfonline.comclarku.edu Such complexes are of significant interest for their magnetic properties and potential applications in catalysis and materials science. nih.govtandfonline.comclarku.edu The synthesis of these complexes demonstrates how aminopyridine scaffolds can be used to create structured molecular materials with specific electronic and magnetic behaviors. tandfonline.comclarku.edu

Role in Agrochemical Research

Pyridine-based compounds are foundational to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. These compounds are valued for their high efficiency and low toxicity profiles. agropages.com this compound serves as a key intermediate for the synthesis of new agrochemical candidates. The presence of both chlorine and fluorine atoms is particularly advantageous, as halogenated heterocycles are prominent in many commercial pesticides. nih.gov Researchers in agrochemical discovery synthesize libraries of compounds derived from this scaffold to screen for novel biological activity against agricultural pests and diseases. For example, it can be a precursor to compounds like (R)-ethyl 2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenoxy)propanoate, a complex pyridine derivative with potential herbicidal properties. cphi-online.com

Significance in Pharmaceutical and Bioactive Molecule Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable building block for the discovery of new therapeutic agents. The fluorine atom can improve metabolic stability and cell permeability, while the chlorine atom provides a handle for introducing further complexity, often leading to enhanced target binding.

This intermediate is used in the synthesis of various classes of bioactive molecules, particularly kinase inhibitors, which are crucial in oncology. For instance, 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, an analog, is an intermediate in preparing 2-aminopyridines that act as CDK4 inhibitors for treating cell proliferative disorders. chemicalbook.com The structural features of this compound are relevant for creating compounds that can fit into the ATP-binding pocket of kinases. The synthesis of fluorinated quinoline (B57606) and quinazoline (B50416) analogs, which have shown promising antifungal and anticancer activities, often involves intermediates with similar substitution patterns. nih.govresearchgate.net

Interactive Data Table: Research Applications

Application AreaResearch FocusKey Structural Features UtilizedResulting Compounds/MaterialsCitation
Organic Synthesis Building Block for HeterocyclesAmino, Chloro, Fluoro GroupsFused-ring systems (e.g., furopyridines) nih.gov
Materials Science Ligand SynthesisPyridine Nitrogen, Amino GroupMetal-organic complexes (e.g., with Copper) nih.govtandfonline.comclarku.edu
Agrochemicals Development of New PesticidesChloro and Fluoro SubstituentsHalogenated Pyridine Derivatives nih.govagropages.comcphi-online.com
Pharmaceuticals Bioactive Molecule SynthesisPyridine Core, Fluoro GroupKinase Inhibitors, Antifungal Agents nih.govchemicalbook.com

Comparative Studies and Structure Reactivity Relationship Analysis

Impact of Halogen Position and Type on Reactivity and Electronic Distribution

The reactivity and electronic characteristics of halogenated pyridines are profoundly shaped by the specific placement and nature of the halogen atoms on the ring. In the case of 2-Chloro-5-fluoropyridin-4-amine, the chlorine at position 2 and fluorine at position 5 are key determinants of its chemical behavior, especially in nucleophilic aromatic substitution (SNAr) reactions.

The inherent electron-deficient nature of the pyridine (B92270) ring is intensified by the electron-withdrawing halogens, making the ring more susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the ring nitrogen. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I), acidifying ring protons and enhancing the electrophilicity of the carbon atoms. While chlorine also has a -I effect, it is less potent than fluorine's. Conversely, halogens can donate a lone pair of electrons to the aromatic ring via a mesomeric effect (+M), an effect more pronounced for fluorine due to better orbital overlap.

In SNAr reactions, the leaving group ability typically follows the order I > Br > Cl > F. However, fluorine's strong ring activation can make the carbon it's attached to a prime target for substitution under appropriate conditions. In this compound, the chlorine at the activated 2-position is the more probable leaving group in SNAr reactions. This allows for selective substitution, with nucleophiles preferentially attacking the 2-position. The 4-amino group, being electron-donating, can further modulate the ring's reactivity and influence the regioselectivity of reactions.

Comparison with Isomeric and Analogous Halogenated Aminopyridines/Aminopyrimidines

A comparative analysis with its isomers and related compounds offers deeper insight into the chemical behavior of this compound.

Isomers: The positioning of the halogens and the amino group significantly alters reactivity. For instance, swapping the halogen positions to create 4-amino-5-chloro-2-fluoropyridine would make the fluorine at the 2-position the primary site for nucleophilic attack due to strong activation by the ring nitrogen.

Analogous Halogenated Aminopyridines:

2,5-Dichloropyridin-4-amine: Replacing fluorine with chlorine results in less intense ring activation due to chlorine's lower electronegativity, potentially leading to slightly lower SNAr reactivity.

2-Chloro-pyridin-4-amine: The absence of the fluorine atom at the 5-position makes this molecule less electron-deficient, reducing the driving force for nucleophilic substitution compared to the di-halogenated species.

Comparison with Aminopyrimidines: Pyrimidines are more electron-deficient than pyridines due to the presence of a second nitrogen atom, making them generally more reactive towards nucleophilic substitution. difference.wiki

2-Chloro-5-fluoro-pyrimidin-4-amine: This pyrimidine (B1678525) analog is expected to be significantly more reactive in SNAr reactions due to the strong electron-withdrawing nature of the two ring nitrogens and the activating effect of the fluorine atom. nih.gov

Interactive Data Table: Comparison of Reactivity in SNAr

CompoundRelative Reactivity in SNArKey Factors
This compoundHighStrong activation by ring N and F (-I effect). Cl at activated 2-position.
2,5-Dichloropyridin-4-amineModerate-HighTwo Cl atoms provide good activation, but less than F.
2-Chloro-pyridin-4-amineModerateActivation primarily from ring N and amino group.
2-Chloro-5-fluoro-pyrimidin-4-amineVery HighTwo ring nitrogens and F atom create a highly electron-deficient ring.

Substituent Effects on Reaction Pathways, Selectivity, and Biological Activity

The chloro, fluoro, and amino substituents are pivotal in directing reaction pathways, determining regioselectivity, and influencing the molecule's biological activity.

Effects on Reaction Pathways and Selectivity:

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position is the most likely site for nucleophilic attack, with the 4-amino group stabilizing the intermediate, ensuring high regioselectivity.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution, a characteristic further enhanced by the two electron-withdrawing halogens. The activating amino group would direct incoming electrophiles to the 3-position, though steric hindrance and the deactivating effects of the halogens make this challenging.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can selectively participate in various cross-coupling reactions, while the C-F bond is generally less reactive.

Influence on Biological Activity: The specific arrangement of substituents is often crucial for biological activity. nih.gov Halogen atoms can increase lipophilicity, enhancing membrane crossing, and the strong C-F bond can improve metabolic stability. researchgate.netnih.gov These atoms can also participate in halogen bonding with biological targets, while the amino group can form essential hydrogen bonds. acs.org

Influence of Pyridine versus Pyrimidine Core on Chemical Behavior

The presence of one nitrogen atom in pyridine versus two in pyrimidine leads to significant differences in their chemical properties and reactivity. difference.wiki

Electronic Properties and Reactivity:

Pyridine: Is an electron-deficient heterocycle, making it more susceptible to nucleophilic attack than benzene (B151609). quora.com

Pyrimidine: The two nitrogen atoms in pyrimidine create a much more pronounced electron deficiency, rendering it significantly more reactive towards nucleophilic substitution than pyridine. difference.wikistackexchange.com Conversely, pyrimidine is even more resistant to electrophilic attack than pyridine. quora.comstackexchange.com

Basicity: Pyridine is a weak base, while pyrimidine is considerably weaker due to the electron-withdrawing effect of the second nitrogen atom. stackexchange.comvaia.com

Interactive Data Table: Comparison of Pyridine and Pyrimidine Cores

PropertyPyridinePyrimidineInfluence on this compound vs. its Pyrimidine Analog
Number of Ring Nitrogens1 difference.wiki2 difference.wikiThe pyrimidine analog is more electron-deficient. differencebetween.com
Reactivity in SNArHighVery HighThe pyrimidine analog is expected to be more reactive.
Reactivity in SEArLow quora.comVery Low stackexchange.comBoth are unreactive, but the pyrimidine is more so.
BasicityWeak Base difference.wikiWeaker Base stackexchange.comThe pyridine compound is a stronger base.

Q & A

Q. How can high-throughput screening (HTS) pipelines be adapted for derivative libraries?

  • Methodology : Automate synthesis using robotic liquid handlers (e.g., Chemspeed). Screen libraries against protein targets (e.g., kinases) via fluorescence polarization. Use cheminformatics tools (Knime or Pipeline Pilot) to cluster compounds by structural motifs. Validate hits with dose-response assays .

Notes

  • Contradictions : Bioactivity variations may arise from assay conditions (e.g., serum-free vs. serum-containing media) or polymorphic crystal forms .
  • Advanced Tools : SHELX software is critical for crystallographic refinement, while DFT/MD bridges experimental and theoretical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.